molecular formula C18H16Cl3NO4 B11980729 Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate

Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate

Cat. No.: B11980729
M. Wt: 416.7 g/mol
InChI Key: CDLXLKTVWMMRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate is a complex organic compound with the molecular formula C18H16Cl3NO4 and a molecular weight of 416.692 . This compound is characterized by its unique structure, which includes a trichloroethoxy group and a methylbenzoyl amide linkage. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate involves its interaction with specific molecular targets. The trichloroethoxy group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The benzoyl amide linkage may also play a role in binding to specific proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloroethoxy group and the methylbenzoyl amide linkage makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H16Cl3NO4

Molecular Weight

416.7 g/mol

IUPAC Name

methyl 3-[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethoxy]benzoate

InChI

InChI=1S/C18H16Cl3NO4/c1-11-5-3-6-12(9-11)15(23)22-17(18(19,20)21)26-14-8-4-7-13(10-14)16(24)25-2/h3-10,17H,1-2H3,(H,22,23)

InChI Key

CDLXLKTVWMMRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.